2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate)
2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate)
Brand Name:
Vulcanchem
CAS No.:
174063-87-7
VCID:
VC20928895
InChI:
InChI=1S/C33H32O10/c1-4-30(34)40-20-6-18-38-26-12-8-24(9-13-26)32(36)42-28-16-17-29(23(3)22-28)43-33(37)25-10-14-27(15-11-25)39-19-7-21-41-31(35)5-2/h4-5,8-17,22H,1-2,6-7,18-21H2,3H3
SMILES:
CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)OCCCOC(=O)C=C)OC(=O)C3=CC=C(C=C3)OCCCOC(=O)C=C
Molecular Formula:
C33H32O10
Molecular Weight:
588.6 g/mol
2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate)
CAS No.: 174063-87-7
Cat. No.: VC20928895
Molecular Formula: C33H32O10
Molecular Weight: 588.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 174063-87-7 |
|---|---|
| Molecular Formula | C33H32O10 |
| Molecular Weight | 588.6 g/mol |
| IUPAC Name | [3-methyl-4-[4-(3-prop-2-enoyloxypropoxy)benzoyl]oxyphenyl] 4-(3-prop-2-enoyloxypropoxy)benzoate |
| Standard InChI | InChI=1S/C33H32O10/c1-4-30(34)40-20-6-18-38-26-12-8-24(9-13-26)32(36)42-28-16-17-29(23(3)22-28)43-33(37)25-10-14-27(15-11-25)39-19-7-21-41-31(35)5-2/h4-5,8-17,22H,1-2,6-7,18-21H2,3H3 |
| Standard InChI Key | ISSYGWIDLYOJEN-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)OCCCOC(=O)C=C)OC(=O)C3=CC=C(C=C3)OCCCOC(=O)C=C |
| Canonical SMILES | CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)OCCCOC(=O)C=C)OC(=O)C3=CC=C(C=C3)OCCCOC(=O)C=C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator